molecular formula C12H9NO4 B15211986 Benzohydroxamic acid, furoyl ester CAS No. 32621-59-3

Benzohydroxamic acid, furoyl ester

Cat. No.: B15211986
CAS No.: 32621-59-3
M. Wt: 231.20 g/mol
InChI Key: JZLIJNGUXSHXAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((Furan-2-carbonyl)oxy)benzamide is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. This compound is characterized by the presence of a furan ring attached to a benzamide moiety through a carbonyl group. The unique structure of N-((Furan-2-carbonyl)oxy)benzamide makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Furan-2-carbonyl)oxy)benzamide typically involves the reaction of furan-2-carboxylic acid with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the benzamide to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or chloroform .

Industrial Production Methods

Industrial production of N-((Furan-2-carbonyl)oxy)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is typically achieved through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-((Furan-2-carbonyl)oxy)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((Furan-2-carbonyl)oxy)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use as a drug candidate for various diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((Furan-2-carbonyl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to its antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((Furan-2-carbonyl)oxy)benzamide is unique due to its combined furan and benzamide structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

32621-59-3

Molecular Formula

C12H9NO4

Molecular Weight

231.20 g/mol

IUPAC Name

benzamido furan-2-carboxylate

InChI

InChI=1S/C12H9NO4/c14-11(9-5-2-1-3-6-9)13-17-12(15)10-7-4-8-16-10/h1-8H,(H,13,14)

InChI Key

JZLIJNGUXSHXAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.